molecular formula C22H22O7 B2822002 (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate CAS No. 881042-69-9

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate

Cat. No.: B2822002
CAS No.: 881042-69-9
M. Wt: 398.411
InChI Key: MPVAUCOSHKKNGZ-JAIQZWGSSA-N
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Description

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and methoxybenzaldehyde, under conditions such as reflux in ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(19(10-14)25-3)28-13(2)22(24)26-4/h6-13H,5H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVAUCOSHKKNGZ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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